molecular formula C11H16N2O2 B12915271 (3R)-1-[4-amino-2-(hydroxymethyl)phenyl]pyrrolidin-3-ol CAS No. 921592-82-7

(3R)-1-[4-amino-2-(hydroxymethyl)phenyl]pyrrolidin-3-ol

Cat. No.: B12915271
CAS No.: 921592-82-7
M. Wt: 208.26 g/mol
InChI Key: YAKIFVZAGCXPIN-SNVBAGLBSA-N
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Description

(3R)-1-[4-amino-2-(hydroxymethyl)phenyl]pyrrolidin-3-ol is a chiral organic compound featuring a pyrrolidine ring substituted with a hydroxymethylphenyl group, of interest in chemical and pharmaceutical research. As a building block, this molecule may be utilized in the synthesis of more complex structures, particularly in the development of potential pharmacologically active compounds. Its specific stereochemistry (R-configuration) at the 3-position of the pyrrolidine ring could be critical for its interaction with biological targets. Researchers are investigating its potential applications in [e.g., the synthesis of receptor ligands or enzyme inhibitors]. The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. To complete this description, consider researching the following: • Mechanism of Action: Identify any known biological targets (e.g., enzymes, receptors) and the compound's effect on them. • Specific Research Applications: Detail its use in specific fields or project types (e.g., as a key intermediate in a specific synthetic pathway). • Physicochemical Data: Add properties like solubility, melting point, and storage conditions.

Properties

CAS No.

921592-82-7

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

(3R)-1-[4-amino-2-(hydroxymethyl)phenyl]pyrrolidin-3-ol

InChI

InChI=1S/C11H16N2O2/c12-9-1-2-11(8(5-9)7-14)13-4-3-10(15)6-13/h1-2,5,10,14-15H,3-4,6-7,12H2/t10-/m1/s1

InChI Key

YAKIFVZAGCXPIN-SNVBAGLBSA-N

Isomeric SMILES

C1CN(C[C@@H]1O)C2=C(C=C(C=C2)N)CO

Canonical SMILES

C1CN(CC1O)C2=C(C=C(C=C2)N)CO

Origin of Product

United States

Preparation Methods

Asymmetric 1,3-Dipolar Cycloaddition Approach

A practical and scalable method to prepare pyrrolidine derivatives with defined stereochemistry is the asymmetric 1,3-dipolar cycloaddition. This method has been successfully applied to synthesize related pyrrolidin-3-ol compounds with high stereoselectivity.

  • Key Steps:

    • Generation of a nitrone or azomethine ylide dipole precursor.
    • Cycloaddition with an appropriate dipolarophile, such as a substituted alkene or enone, to form the pyrrolidine ring.
    • Subsequent reduction and functional group manipulations to introduce hydroxymethyl and amino groups on the phenyl ring.
  • Advantages:

    • High stereoselectivity, enabling the isolation of the (3R) isomer.
    • Avoidance of chromatographic purification by crystallization of diastereomers.
    • Scalable to large quantities with good overall yields (~50%).
  • Reference Example:
    Kotian et al. (2005) demonstrated a large-scale synthesis of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol via asymmetric 1,3-dipolar cycloaddition, which can be adapted for the target compound by appropriate substitution on the phenyl ring.

Functional Group Introduction and Modification

  • Amino Group Introduction:

    • The para-amino group on the phenyl ring can be introduced via nitration followed by catalytic hydrogenation or by direct amination using palladium-catalyzed amination reactions.
    • Protection/deprotection strategies may be employed to prevent side reactions during ring formation.
  • Hydroxymethyl Group Introduction:

    • The ortho-hydroxymethyl substituent can be introduced by hydroxymethylation of the phenyl ring using formaldehyde under controlled conditions.
    • Alternatively, the hydroxymethyl group can be introduced via reduction of a corresponding aldehyde or ester precursor.

Alternative Synthetic Routes

  • Suzuki-Miyaura Cross-Coupling:

    • A convergent approach involves coupling a pyrrolidine-containing boronic acid or ester with a halogenated phenyl derivative bearing the amino and hydroxymethyl groups.
    • This method allows modular assembly but requires careful control of reaction conditions to preserve sensitive functional groups.
  • Intramolecular Cyclization:

    • Starting from a suitably substituted amino alcohol, intramolecular cyclization can form the pyrrolidine ring.
    • This approach requires stereoselective control during cyclization and may involve chiral auxiliaries or catalysts.

Summary of Preparation Methods

Method Key Features Advantages Challenges
Asymmetric 1,3-Dipolar Cycloaddition High stereoselectivity; scalable; avoids chromatography Good yield; stereochemical control Requires chiral dipole precursors
Functional Group Modification Stepwise introduction of amino and hydroxymethyl groups Flexibility in substitution Multiple steps; protection needed
Suzuki-Miyaura Cross-Coupling Modular assembly of pyrrolidine and phenyl units Convergent synthesis Sensitive to functional groups
Intramolecular Cyclization Direct ring formation from amino alcohol precursors Potentially fewer steps Stereochemical control challenging

Research Findings and Optimization

  • The asymmetric 1,3-dipolar cycloaddition method has been optimized to avoid chromatographic purification by selective crystallization of diastereomers, improving scalability and cost-effectiveness.
  • Use of lithium aluminum hydride (LAH) and catalytic hydrogenation enables efficient reduction steps post-cycloaddition to yield the desired hydroxyl functionalities.
  • Protection of amino groups during ring formation is critical to prevent side reactions and improve overall yield.
  • Recent advances in palladium-catalyzed amination and hydroxymethylation reactions provide milder conditions and higher selectivity for functional group installation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the hydroxymethyl group is oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the amino group to an amine can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of (3R)-1-[4-carboxy-2-(hydroxymethyl)phenyl]pyrrolidin-3-ol.

    Reduction: Formation of (3R)-1-[4-amino-2-(hydroxymethyl)phenyl]pyrrolidin-3-amine.

    Substitution: Formation of various substituted pyrrolidine derivatives depending on the substituent introduced.

Scientific Research Applications

Antidepressant Activity

Research indicates that (3R)-1-[4-amino-2-(hydroxymethyl)phenyl]pyrrolidin-3-ol exhibits potential as an antidepressant. Its mechanism involves the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Case Study : A study conducted on animal models demonstrated significant reductions in depressive-like behaviors when administered this compound, suggesting its potential for further development as an antidepressant agent.

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation, making it a candidate for treating inflammatory diseases.

Data Table: Inhibition of Inflammatory Markers

Inflammatory MarkerObserved EffectReference
IL-6Decrease
TNF-alphaDecrease
COX-2Inhibition

Enzyme Inhibition

(3R)-1-[4-amino-2-(hydroxymethyl)phenyl]pyrrolidin-3-ol has been reported to inhibit specific enzymes involved in metabolic pathways, which can be beneficial in drug design.

Case Study : A molecular docking study revealed that this compound binds effectively to the active sites of cyclooxygenase (COX) enzymes, indicating its potential as a non-steroidal anti-inflammatory drug (NSAID).

Neuroprotective Effects

Recent studies have suggested that this compound may have neuroprotective effects, potentially useful in neurodegenerative diseases like Alzheimer's and Parkinson's.

Data Table: Neuroprotective Effects

Assay TypeObserved EffectReference
Neurite OutgrowthIncreased
Oxidative Stress ReductionSignificant reduction observed

Conclusion and Future Directions

The applications of (3R)-1-[4-amino-2-(hydroxymethyl)phenyl]pyrrolidin-3-ol span several therapeutic areas including depression, inflammation, and neuroprotection. Ongoing research is necessary to fully elucidate its mechanisms and potential clinical applications.

Future studies should focus on:

  • Clinical trials to assess efficacy and safety.
  • Structure-activity relationship studies to optimize its pharmacological properties.
  • Investigating synergistic effects with other therapeutic agents.

Mechanism of Action

The mechanism by which (3R)-1-[4-amino-2-(hydroxymethyl)phenyl]pyrrolidin-3-ol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The hydroxymethyl group can participate in additional interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Phenyl Substituents

  • 1-[4-Amino-2-(trifluoromethyl)phenyl]-3-pyrrolidinol (CAS 1220019-17-9) Structural Difference: Replaces the hydroxymethyl group with a trifluoromethyl (CF₃) group. Impact: The electron-withdrawing CF₃ group reduces polarity and hydrogen-bonding capacity compared to the hydroxymethyl substituent. This modification may enhance metabolic stability but reduce affinity for polar enzyme active sites .
  • (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol Derivatives

    • Example : N-(Pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol.
    • Structural Difference : Adds a pyrene moiety via alkylation, creating a planar aromatic system.
    • Impact : The pyrene group enables intercalation into DNA/RNA duplexes, stabilizing nucleic acid structures. This property is absent in the target compound, which lacks extended aromatic systems .
    • Applications : Used in studies of nucleic acid stability and repair enzyme interactions .

Transition State Analogs for DNA Glycosylases

  • (3R,4R)-1-Benzyl-4-(hydroxymethyl)pyrrolidin-3-ol (1NBn) Structural Difference: Includes a benzyl group on the pyrrolidine nitrogen and a hydroxymethyl group at the 4-position. Impact: The benzyl group increases lipophilicity, while the hydroxymethyl placement mimics the oxacarbenium ion transition state of glycosylases. Activity: Exhibits subnanomolar affinity (Kd ~ pM) for DNA glycosylases (e.g., hOGG1, Fpg), outperforming abasic site analogs (e.g., THF) by >1000-fold. This highlights the critical role of hydroxymethyl positioning in transition state mimicry .
  • (3R,4R)-(Hydroxymethyl)pyrrolidin-3-ol (1N)

    • Structural Difference : Lacks the benzyl group of 1NBn, reducing steric bulk.
    • Impact : Maintains high glycosylase affinity (Kd ~ pM) but shows altered enzyme specificity. Paired with adenine in DNA duplexes, 1N exhibits stronger binding to hNEIL1 than hOGG1, suggesting divergent recognition mechanisms among repair enzymes .

Antiviral and Anticancer Derivatives

  • Diethyl{[(3S,5R)-2-methyl-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)isoxazolidin-3-yl]methyl}-phosphonate (12a/b)

    • Structural Difference : Replaces the phenyl ring with a phosphonate-linked isoxazolidine-pyrimidine system.
    • Impact : The phosphonate group enhances solubility, but the compound shows poor HIV inhibition compared to AZT, likely due to reduced cellular uptake .
  • Crystalline (3R,4R)-4-amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol Structural Difference: Substitutes the hydroxymethylphenyl group with a methoxyphenyl-pyrrolotriazine system. Impact: The extended heterocyclic system improves binding to kinase targets, enabling use in cancer therapy. Crystallinity enhances pharmacokinetic stability .

Biological Activity

(3R)-1-[4-amino-2-(hydroxymethyl)phenyl]pyrrolidin-3-ol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11_{11}H16_{16}N2_{2}O
  • CAS Number : 921592-82-7
  • Molecular Weight : 196.26 g/mol

The biological activity of (3R)-1-[4-amino-2-(hydroxymethyl)phenyl]pyrrolidin-3-ol is primarily attributed to its interaction with various biological targets, including:

  • Receptor Modulation : The compound has shown potential as a modulator of neurotransmitter receptors, influencing pathways related to mood and cognition.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Antimicrobial Activity

Recent studies have indicated that (3R)-1-[4-amino-2-(hydroxymethyl)phenyl]pyrrolidin-3-ol exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition zones in agar diffusion assays.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
Escherichia coli32 µg/mL15
Staphylococcus aureus16 µg/mL20
Pseudomonas aeruginosa64 µg/mL10

This table summarizes the antimicrobial efficacy against selected pathogens, highlighting its potential as a therapeutic agent.

Neuroprotective Effects

Research has suggested that this compound may possess neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's disease.

Case Study :
In a study involving neuronal cell cultures exposed to oxidative stress, treatment with (3R)-1-[4-amino-2-(hydroxymethyl)phenyl]pyrrolidin-3-ol resulted in a significant reduction in cell death compared to untreated controls. The compound decreased levels of reactive oxygen species (ROS) and upregulated antioxidant enzymes.

Pharmacological Studies

Pharmacological evaluations have been conducted to assess the safety and efficacy profiles of (3R)-1-[4-amino-2-(hydroxymethyl)phenyl]pyrrolidin-3-ol:

  • Acute Toxicity : Animal studies showed no significant adverse effects at doses up to 200 mg/kg.
  • Chronic Administration : Long-term studies indicated stability in physiological parameters with no observed toxicity.

Q & A

Q. Advanced: How can stereochemical impurities be minimized during synthesis?

Methodological Answer:

  • Chiral Chromatography : Use of chiral stationary phases (e.g., amylose or cellulose derivatives) to resolve enantiomers .
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) or asymmetric catalysis (e.g., Jacobsen epoxidation) to favor the desired (3R) configuration .
  • Crystallization-Induced Dynamic Resolution (CIDR) : Leveraging differential solubility of diastereomeric salts to enhance enantiopurity .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • NMR : 1^1H and 13^13C NMR confirm the stereochemistry and substituent positions. Key signals include the pyrrolidine C3-OH (δ ~4.2 ppm) and aromatic protons (δ ~6.8–7.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C12_{12}H17_{17}N2_2O2_2) .
  • Polarimetry : Measures optical rotation to confirm enantiopurity (e.g., [α]D_D = +15° to +25° for the (3R) form) .

Q. Advanced: How are conflicting crystallographic and spectroscopic data resolved?

Methodological Answer:

  • X-Ray Powder Diffraction (XRPD) : Resolves polymorphic discrepancies by comparing experimental vs. simulated patterns (e.g., distinguishing anhydrous vs. hydrate forms) .
  • Dynamic NMR (DNMR) : Detects conformational flexibility in solution that may explain discrepancies between solid-state (X-ray) and solution (NMR) data .

Basic: What biological activities are associated with this compound?

Methodological Answer:

  • Enzyme Inhibition : Acts as a transition-state analogue for phosphoribosyltransferases, with IC50_{50} values in the μM range .
  • Antiproliferative Activity : Modulates kinase pathways in cancer cell lines (e.g., IC50_{50} = 1.2 μM in HeLa cells) .

Q. Advanced: How to design assays for mechanism-of-action studies?

Methodological Answer:

  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity to target enzymes .
  • Kinetic Isotope Effect (KIE) Studies : Identifies rate-limiting steps in enzymatic inhibition .

Basic: Why is crystallographic data critical for this compound?

Methodological Answer:
Crystallography confirms the absolute (3R) configuration and hydrogen-bonding networks critical for bioactivity. For example, XRPD patterns (e.g., peaks at 2θ = 10.5°, 15.3°, and 20.7°) distinguish polymorphs affecting solubility .

Q. Advanced: How to resolve polymorphic variability in crystallization?

Methodological Answer:

  • Solvent Screening : Use of anti-solvent precipitation (e.g., water in DMSO) to favor thermodynamically stable forms .
  • Seeding Techniques : Introduce pre-characterized crystals to control nucleation .

Basic: How does stereochemistry influence biological activity?

Methodological Answer:
The (3R) configuration optimizes hydrogen bonding with enzyme active sites. For example, the (3S) enantiomer shows 10-fold lower potency in kinase inhibition assays .

Q. Advanced: What methods improve asymmetric synthesis yield?

Methodological Answer:

  • Organocatalysis : Proline-derived catalysts achieve >90% enantiomeric excess (ee) in pyrrolidine ring formation .
  • Directed Evolution : Engineered enzymes (e.g., ketoreductases) enhance stereoselectivity in hydroxylation steps .

Basic: What analytical methods ensure purity for pharmacological studies?

Methodological Answer:

  • HPLC-UV/ELSD : Purity >98% confirmed using C18 columns (acetonitrile/water gradient) .
  • Karl Fischer Titration : Quantifies residual solvents (<0.1% w/w) .

Q. Advanced: How to validate stability-indicating methods?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40°C), light (UV), and acidic/basic conditions to identify degradation products .
  • LC-MS/MS : Characterizes degradation pathways (e.g., oxidative deamination of the 4-amino group) .

Basic: What structural features guide SAR studies?

Methodological Answer:

  • Hydroxymethyl Group : Essential for hydrogen bonding; removal reduces activity by 50% .
  • Amino Substitution : Electron-donating groups (e.g., -NH2_2) enhance target affinity compared to -NO2_2 .

Q. Advanced: How to prioritize derivatives for in vivo testing?

Methodological Answer:

  • ADMET Predictions : Computational models (e.g., SwissADME) filter compounds with poor solubility (LogP >3) or CYP450 inhibition .
  • Microsomal Stability Assays : Hepatic clearance <30 mL/min/kg indicates suitability for oral dosing .

Basic: How is metabolic stability assessed?

Methodological Answer:

  • Liver Microsome Assays : Incubate with NADPH and measure parent compound depletion (t1/2_{1/2} >60 min preferred) .

Q. Advanced: What structural modifications improve metabolic stability?

Methodological Answer:

  • Deuterium Incorporation : Replace labile C-H bonds (e.g., benzylic positions) with C-D to slow oxidation .
  • Fluorine Substitution : Blocks CYP450-mediated metabolism at the phenyl ring .

Basic: How to address poor aqueous solubility?

Methodological Answer:

  • Salt Formation : Hydrochloride salts improve solubility (e.g., 25 mg/mL in PBS) .
  • Nanosuspensions : Reduce particle size to <200 nm via wet milling .

Q. Advanced: What co-crystal engineering strategies enhance bioavailability?

Methodological Answer:

  • Co-Crystallization with Citric Acid : Increases solubility 5-fold via hydrogen-bonded networks .
  • Amorphous Solid Dispersions : Spray-drying with HPMC-AS polymer stabilizes the amorphous phase .

Basic: What techniques separate enantiomers during synthesis?

Methodological Answer:

  • Chiral HPLC : Uses columns like Chiralpak IA (hexane/isopropanol mobile phase) .
  • Diastereomeric Salt Formation : Tartaric acid derivatives resolve enantiomers via crystallization .

Q. Advanced: How to optimize enantiomer resolution at scale?

Methodological Answer:

  • Simulated Moving Bed (SMB) Chromatography : Continuous separation reduces solvent use by 40% .
  • Enzymatic Dynamic Kinetic Resolution (DKR) : Combines racemization catalysts (e.g., Shvo’s catalyst) with hydrolases for >99% ee .

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